molecular formula C24H26N4O4S B11379116 N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11379116
M. Wt: 466.6 g/mol
InChI Key: LKOWQHHPCZTBCG-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the pyridazine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 4-(azepan-1-ylsulfonyl)-N-[2-(benzoyl)-4-methylphenyl]benzamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-18-6-10-20(11-7-18)28-17-14-22(29)23(26-28)24(30)25-19-8-12-21(13-9-19)33(31,32)27-15-4-2-3-5-16-27/h6-14,17H,2-5,15-16H2,1H3,(H,25,30)

InChI Key

LKOWQHHPCZTBCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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